(5-Methylfuran-2-yl)(methyl) ketone oxime
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Overview
Description
(5-Methylfuran-2-yl)(methyl) ketone oxime is a chemical compound with a complex structure that finds applications in various scientific fields. It is known for its high perplexity, which enables its use in pharmaceuticals, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylfuran-2-yl)(methyl) ketone oxime typically involves the reaction of 5-methylfuran-2-yl methyl ketone with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, often using sodium acetate or pyridine as a base to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the formation of the oxime is complete.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and to minimize human error.
Chemical Reactions Analysis
Types of Reactions
(5-Methylfuran-2-yl)(methyl) ketone oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oximes depending on the reagents used.
Scientific Research Applications
(5-Methylfuran-2-yl)(methyl) ketone oxime is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (5-Methylfuran-2-yl)(methyl) ketone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The pathways involved often include enzyme inhibition or receptor binding, which can alter cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (5-Methylfuran-2-yl)(methyl) ketone
- (5-Methylfuran-2-yl)(methyl) ketone hydrazone
- (5-Methylfuran-2-yl)(methyl) ketone semicarbazone
Uniqueness
(5-Methylfuran-2-yl)(methyl) ketone oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the oxime group allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development.
Properties
IUPAC Name |
(NZ)-N-[1-(5-methylfuran-2-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-7(10-5)6(2)8-9/h3-4,9H,1-2H3/b8-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNJITMIJAXIJG-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C(=N\O)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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